molecular formula C20H16ClN3O3 B12403593 Antiparasitic agent-5

Antiparasitic agent-5

Cat. No.: B12403593
M. Wt: 381.8 g/mol
InChI Key: WIYAKYWRWNNLES-UHFFFAOYSA-N
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Description

Antiparasitic agent-5 is a compound used to combat parasitic infections. Parasitic diseases are a significant global health concern, affecting millions of people and animals worldwide. The development of effective antiparasitic agents is crucial for controlling and eliminating these diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiparasitic agent-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific chemical groups that enhance its antiparasitic activity. Common reaction conditions include the use of solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as batch processing and continuous flow reactors are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Antiparasitic agent-5 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s antiparasitic properties.

Scientific Research Applications

Antiparasitic agent-5 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on various parasitic organisms, including protozoa and helminths.

    Medicine: Explored as a potential treatment for parasitic infections in humans and animals.

    Industry: Utilized in the development of new antiparasitic drugs and formulations.

Mechanism of Action

The mechanism of action of Antiparasitic agent-5 involves targeting specific molecular pathways within the parasite. It may inhibit key enzymes or disrupt essential cellular processes, leading to the parasite’s death. Common molecular targets include enzymes involved in metabolic pathways, structural proteins, and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing imidazole rings, known for their antiparasitic activity.

    Antimicrobial Peptides: Peptides with broad-spectrum activity against parasites.

    Benzofuran Derivatives: Compounds based on the benzofuran scaffold, showing promise in antiparasitic research.

Uniqueness

Antiparasitic agent-5 stands out due to its unique chemical structure and specific mechanism of action. It offers advantages such as higher selectivity, lower toxicity, and improved efficacy compared to similar compounds. Its ability to target multiple pathways within the parasite makes it a versatile and potent antiparasitic agent.

Properties

Molecular Formula

C20H16ClN3O3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-1-ethyl-3-hydroxy-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethenyl]indol-2-one

InChI

InChI=1S/C20H16ClN3O3/c1-3-24-16-10-9-14(21)11-15(16)20(26,19(24)25)12(2)18-22-17(23-27-18)13-7-5-4-6-8-13/h4-11,26H,2-3H2,1H3

InChI Key

WIYAKYWRWNNLES-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)C(C1=O)(C(=C)C3=NC(=NO3)C4=CC=CC=C4)O

Origin of Product

United States

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